2-[3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-benzylidene]-malonic acid diethyl ester
Overview
Description
The compound “2-[3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-benzylidene]-malonic acid diethyl ester” is a complex organic molecule. It contains a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms . The pyridine ring is substituted with a dimethylamino group and a trifluoromethyl group . The molecule also contains a benzylidene group attached to a malonic acid diethyl ester.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyridine ring, the dimethylamino and trifluoromethyl substituents, and the benzylidene-malonic acid diethyl ester group . The presence of these groups would likely confer specific physical and chemical properties to the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the various functional groups. For example, the pyridine ring might participate in electrophilic substitution reactions, while the dimethylamino group could be involved in reactions with electrophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the pyridine ring might confer aromaticity, while the trifluoromethyl group could increase the compound’s lipophilicity .Scientific Research Applications
Structural Analysis and Synthesis
- Synthesis and Crystallography : The synthesis of related β-amino dicarbonyl compounds and their structural determination through spectral analyses and X-ray diffraction data have been explored. These studies provide insights into the structural characteristics and the potential for creating functionalized ligands for further applications (Meskini et al., 2011). Similar work on the synthesis of functionalized ligands indicates the potential for creating diverse molecules with specific properties for scientific research (Meskini et al., 2010).
Photophysical Properties
- Crystallization Induced Emission : Research into the luminescent properties of related compounds, specifically 4-dialkylamino-2-benzylidene malonic acid dialkyl esters, reveals that these compounds exhibit crystallization induced emission (CIE). This phenomenon, where materials show higher emission intensity in the solid state than in solution, opens up potential applications in sensors and optoelectronics due to their acidochromic properties (Cariati et al., 2011).
Synthetic Methodologies
- Efficient Synthesis Techniques : Studies on the synthesis of related compounds, such as siloxy-benzocyclooctenes, demonstrate the development of methodologies for synthesizing compounds with complex structures. These studies not only advance the understanding of synthetic chemistry but also contribute to the development of new materials and molecules for further research applications (Fakhri & Yousefi, 2000).
Analytical Applications
- Mass Spectrometry : The development of metal-complex-based ionization probes for effective ionization of unsubstituted carbon clusters represents a significant advancement in analytical chemistry. This research shows the potential for novel approaches in mass spectrometry, enhancing the ability to analyze complex molecules (Ito & Yamaguchi, 2011).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
diethyl 2-[[3-[6-(dimethylamino)-4-(trifluoromethyl)pyridin-2-yl]phenyl]methylidene]propanedioate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23F3N2O4/c1-5-30-20(28)17(21(29)31-6-2)11-14-8-7-9-15(10-14)18-12-16(22(23,24)25)13-19(26-18)27(3)4/h7-13H,5-6H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBCOXBKVSCYMDL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CC1=CC(=CC=C1)C2=NC(=CC(=C2)C(F)(F)F)N(C)C)C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23F3N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-benzylidene]-malonic acid diethyl ester |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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